Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA

Description

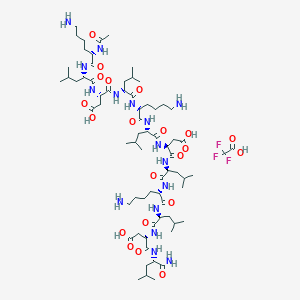

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA is a synthetic peptide featuring a repetitive sequence of lysine (Lys), leucine (Leu), and aspartic acid (Asp) residues. The peptide is acetylated at the N-terminus (Ac-) and amidated at the C-terminus (-NH2), with trifluoroacetic acid (TFA) as the counterion.

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUGBARJLYQTSD-PDGAQFIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H123F3N16O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1581.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA: can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues such as methionine or cysteine if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the specific substitution desired.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiols.

Scientific Research Applications

Biochemical Research

Protease Substrates

The peptide has been utilized as a substrate for various proteases due to its specific sequence which can influence enzyme activity. For example, the sequence can be modified to create fluorogenic substrates for proteases such as caspases and cathepsins. These substrates are essential for studying protease activity in cellular processes, including apoptosis and inflammation.

| Peptide Sequence | Target Protease | Application |

|---|---|---|

| Ac-Lys-Leu-Asp | Caspase-3 | Apoptosis studies |

| Ac-Lys-Leu-Asp | Cathepsin D | Cancer research |

Drug Development

Therapeutic Agents

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its structure allows for modifications that can enhance stability and bioavailability, making it a candidate for therapeutic agents targeting specific diseases.

- Case Study: Cancer Therapy

- A study demonstrated that modifying the peptide to enhance its affinity for cancer cell receptors improved its efficacy as a therapeutic agent. The peptide's ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects in cancer treatments.

Molecular Biology Applications

Cell Signaling Studies

In molecular biology, this peptide is used to investigate cell signaling pathways. Its sequence can mimic natural ligands that bind to cell surface receptors, allowing researchers to study receptor activation and downstream signaling events.

| Application Area | Details |

|---|---|

| Cell Proliferation | Investigating how peptides influence cell growth and division through receptor interactions. |

| Signal Transduction | Understanding how extracellular signals are translated into cellular responses using modified peptides. |

Mechanism of Action

The mechanism by which Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The peptide’s sequence and structure determine its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular Formula : Estimated as C₆₃H₁₀₈N₁₈O₂₁·CF₃COOH (including TFA).

- Molecular Weight : ~1,765.0 g/mol (peptide + TFA).

- Isoelectric Point (pI) : ~7.2, calculated based on the balance of three basic Lys (pKa ~10.5) and three acidic Asp (pKa ~3.9) residues.

- Solubility : Likely hydrophilic due to charged Lys and Asp residues, with TFA enhancing solubility in aqueous buffers.

Comparison with Similar Compounds

The following table and analysis compare Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA with structurally or functionally related peptides.

Structural and Functional Comparisons

Leu-Lys-Pro (LKP)

- Sequence : A tripeptide (L-K-P) with ACE inhibitory activity.

- Key Differences :

- Size/Complexity : LKP is smaller (3 residues vs. 12 residues in the target compound), limiting its multivalent interactions.

- Binding Affinity : LKP binds ACE with Ka values of 2.2–5.3 × 10³ M⁻¹, indicating moderate affinity. The target compound’s repetitive Lys/Asp motifs could enhance binding through cooperative interactions.

- Mechanism : LKP induces ACE conformational changes via static quenching and hydrophobic interactions. The target peptide’s extended structure may amplify these effects.

Autocamtide-2-related peptide.TFA

- Sequence : A 13-residue peptide (K-K-A-L-R-R-Q-E-A-V-D-A-L) targeting CaMKII.

- Key Differences :

- Charge Profile : Autocamtide-2 has a high pI (11.66) due to multiple Arg/Lys residues, favoring interactions with negatively charged targets. The target compound’s neutral pI (~7.2) suggests broader compatibility with physiological pH.

- Biological Target : Autocamtide-2 inhibits CaMKII, a kinase involved in calcium signaling, while the target peptide’s ACE-like sequence hints at blood pressure regulation.

SFLLRNPNDKYEPF

- Sequence : A 14-residue thrombin receptor agonist.

- Key Differences :

- Receptor Specificity : SFLL activates thrombin receptors, triggering phospholipid metabolism and cytosolic calcium elevation. The target peptide’s Leu/Asp repeats lack thrombin’s proteolytic cleavage motif (e.g., Arg-Ser in SFLL).

- Design Intent : SFLL mimics thrombin’s signaling without proteolytic activity, whereas the target peptide’s repetitive motifs may prioritize structural stability or multienzyme engagement.

Physicochemical and Pharmacokinetic Insights

- Solubility : The TFA counterion enhances solubility in all compared peptides, but the target compound’s hydrophilicity (GRAVY score ~-0.5, inferred) may exceed Autocamtide-2’s (-0.78) .

- Stability : Acetylation/amidation in the target peptide and Autocamtide-2 protect against exopeptidase degradation, unlike LKP and SFLL, which lack terminal modifications.

Research Implications

- Therapeutic Potential: Unlike Autocamtide-2 (kinase inhibition) or SFLL (receptor agonism), the target peptide’s design may prioritize polypharmacology, targeting multiple enzymes or receptors via modular motifs.

Biological Activity

Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2.TFA is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a specific sequence of amino acids, is often studied for its interactions with various biological systems, including enzyme activity, cellular signaling, and therapeutic applications.

The biological activity of Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2.TFA can be attributed to its structural composition, which influences its interaction with biological receptors and enzymes. Peptides like this one typically exhibit their effects through:

- Receptor Binding : The peptide may bind to specific receptors on cell surfaces, triggering signaling pathways that can lead to various cellular responses.

- Enzyme Modulation : It may act as a substrate or inhibitor for enzymes, affecting metabolic pathways within cells.

Case Studies and Research Findings

- Antifibrotic Effects : Research indicates that peptides similar in structure to Ac-Lys-Leu-Asp have shown antifibrotic properties by modulating the activity of angiotensin-converting enzyme (ACE), which plays a role in fibrosis and blood pressure regulation .

- Cellular Uptake and Efficacy : Studies have demonstrated that the incorporation of hydrophobic amino acids adjacent to aspartate residues enhances bioactivity. This suggests that structural modifications can significantly impact the peptide's effectiveness in cellular environments .

- Therapeutic Applications : There are ongoing investigations into the use of such peptides in treating conditions like hypertension and heart failure, where modulation of ACE activity could provide therapeutic benefits without undesirable side effects associated with traditional ACE inhibitors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.